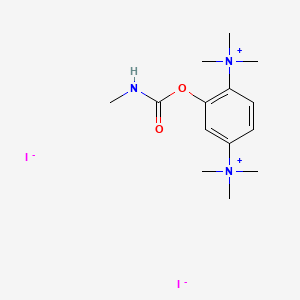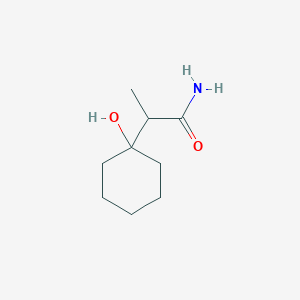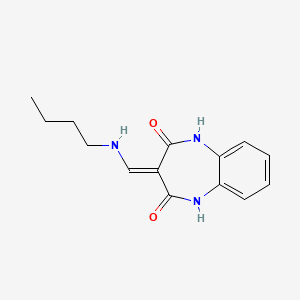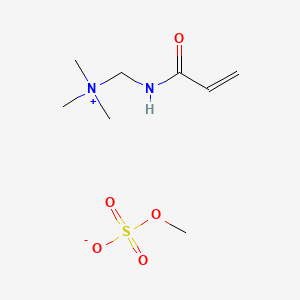
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C8H18N2O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of trimethylamine with an appropriate allyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in investigating cellular processes and pathways.
Medicine
This compound has potential applications in medicine, particularly in drug development. Its unique properties may enable the design of novel therapeutic agents targeting specific molecular pathways.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions and enhance the solubility of various substances makes it valuable in the formulation of products such as cosmetics, pharmaceuticals, and cleaning agents.
Mechanism of Action
The mechanism by which Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, whether in biological research, medicine, or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Trimethylammonium chloride
- Tetramethylammonium hydroxide
- Dimethylaminoethyl methacrylate
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
65505-13-7 |
|---|---|
Molecular Formula |
C8H18N2O5S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
InChI Key |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Related CAS |
65505-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



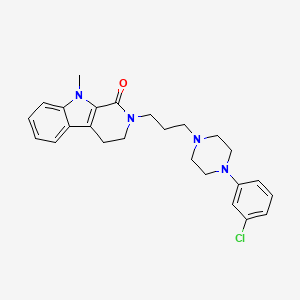
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
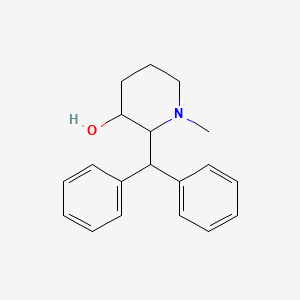
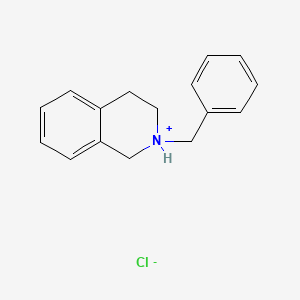
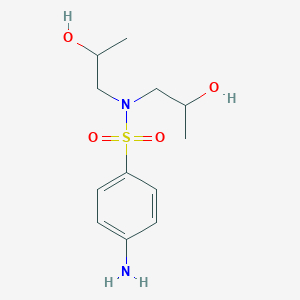
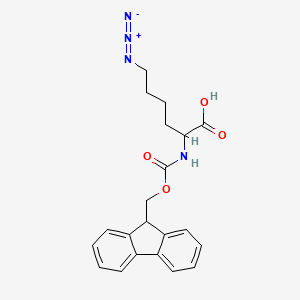
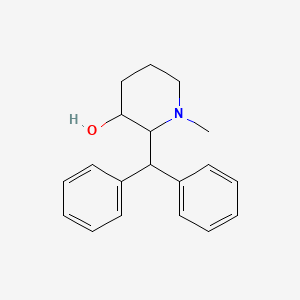

![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
